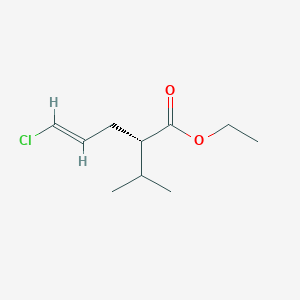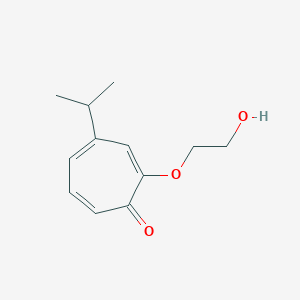
2-(2-Hydroxyethoxy)-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound characterized by a cycloheptatriene ring substituted with a hydroxyethoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one typically involves the following steps:
Formation of the cycloheptatriene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the hydroxyethoxy group: This step involves the reaction of the cycloheptatriene ring with ethylene glycol in the presence of a suitable catalyst.
Introduction of the isopropyl group: This can be done through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptatriene derivatives.
Scientific Research Applications
2-(2-Hydroxyethoxy)-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the isopropyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)-4-methylcyclohepta-2,4,6-trien-1-one: Similar structure but with a methyl group instead of an isopropyl group.
2-(2-Hydroxyethoxy)-4-ethylcyclohepta-2,4,6-trien-1-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-(2-Hydroxyethoxy)-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the hydroxyethoxy and isopropyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
562050-83-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-4-3-5-11(14)12(8-10)15-7-6-13/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
CSNXERWENVPTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C(=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



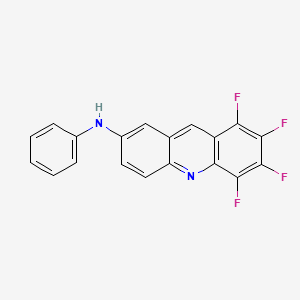
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
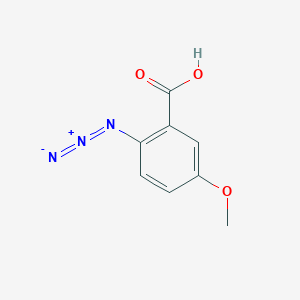
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
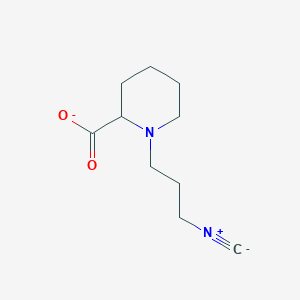
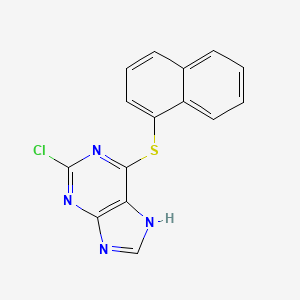
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
